Ethyl 3-oxo-5-phthalimidopentanoate
Description
Ethyl 3-oxo-5-phthalimidopentanoate is a β-keto ester derivative featuring a phthalimido substituent at the pentanoate chain's fifth position. This compound combines a reactive β-keto ester moiety with a phthalimido group, which is a cyclic imide known for its electron-withdrawing properties and role as a protecting group in organic synthesis.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
ethyl 5-(1,3-dioxoisoindol-2-yl)-3-oxopentanoate |
InChI |
InChI=1S/C15H15NO5/c1-2-21-13(18)9-10(17)7-8-16-14(19)11-5-3-4-6-12(11)15(16)20/h3-6H,2,7-9H2,1H3 |
InChI Key |
UGUSXTQFPKBZEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Ethyl 3-oxo-5-phthalimidopentanoate with key analogues, emphasizing substituent variations and their implications:
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: Ethyl 3-oxo-5-phenylpentanoate is explicitly used in synthesizing triazolopyrimidinone derivatives, a class explored for non-opioid analgesic properties . The phthalimido variant could serve similar roles with improved metabolic stability due to its imide group.
- Bioactive Potential: Halogenated analogues (e.g., Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate) are supplied by multiple manufacturers, indicating industrial demand for bioactive intermediates .
Solubility and Physicochemical Properties
- Methoxy-containing derivatives (e.g., 3-ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid) may exhibit intermediate solubility due to the ether group’s polarity .
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